Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furo[2,3-b]pyridine core. Key structural elements include:
- Trifluoromethyl group: Enhances metabolic stability and modulates electronic properties through strong electron-withdrawing effects.
- 4-Fluorophenyl substituent: Improves lipophilicity and bioavailability while influencing target binding via halogen interactions.
- Ethoxycarbonyl moiety: Provides a polar functional group that may enhance solubility or serve as a synthetic handle for further derivatization.
This compound belongs to a class of fused pyridine derivatives with demonstrated applications in medicinal chemistry, particularly in antimicrobial and antiproliferative drug discovery .
Properties
IUPAC Name |
ethyl 3-amino-6-(4-fluorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O3/c1-2-25-16(24)14-13(22)12-10(17(19,20)21)7-11(23-15(12)26-14)8-3-5-9(18)6-4-8/h3-7H,2,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWYAVNFKFCBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-36-8 | |
| Record name | ET 3-AMINO-6-(4-F-PHENYL)-4-(TRIFLUOROMETHYL)FURO(2,3-B)PYRIDINE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Bromophenyl vs. Fluorophenyl Derivatives
- Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate (): Molecular formula: C₁₇H₁₂BrF₃N₂O₃. Key difference: Bromine substituent increases molecular weight (429.192 g/mol) and polarizability compared to fluorine.
Phenyl vs. Fluorophenyl Derivatives
- Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (): Molecular formula: C₁₈H₁₄F₃N₂O₂S. Key difference: Replacement of 4-fluorophenyl with unsubstituted phenyl and substitution of furo with thieno ring. Thieno rings (sulfur-containing) exhibit distinct electronic properties compared to furo rings (oxygen-containing), influencing reactivity and solubility .
Heterocyclic Core Modifications
Thieno[2,3-b]pyridine vs. Furo[2,3-b]pyridine
- Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (): Molecular formula: C₁₉H₁₂BrN₂O₃S. Key difference: Thieno core (sulfur atom) vs. furo core (oxygen atom). Thieno derivatives often exhibit enhanced thermal stability but reduced polarity compared to furo analogs .
Functional Group Variations
Carboxylate vs. Carboxamide Derivatives
- 5-(3-(Bicyclo[1.1.1]pentan-1-ylcarbamoyl)-4-fluorophenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide (): Key difference: Replacement of ethoxycarbonyl with carboxamide.
Research Findings and Implications
- Antimicrobial Activity: Furo[2,3-b]pyridine analogs with electron-withdrawing groups (e.g., CF₃) show moderate activity against E. coli and S.
- Synthetic Accessibility : One-pot multicomponent reactions are effective for synthesizing furopyridine cores, as demonstrated for compound 184 in .
- Crystallographic Data : Ethyl 4-(4-fluorophenyl)-6-phenyl derivatives () highlight the role of fluorophenyl groups in stabilizing crystal lattices, which may aid in formulation studies .
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